[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid
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Overview
Description
2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid is a synthetic organic compound with the molecular formula C11H10Cl2N2O4 and a molecular weight of 305.11 g/mol . This compound is characterized by the presence of a dichlorophenyl group, which is known for its various applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid typically involves the reaction of 2,4-dichlorophenyl isocyanate with glycine . The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using recrystallization techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2,4-Dichlorophenyl isocyanate: A precursor in the synthesis of various organic compounds.
Uniqueness
What sets 2-{2-[(2,4-dichlorophenyl)formamido]acetamido}acetic acid apart is its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
313260-21-8 |
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Molecular Formula |
C11H10Cl2N2O4 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
2-[[2-[(2,4-dichlorobenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-6-1-2-7(8(13)3-6)11(19)15-4-9(16)14-5-10(17)18/h1-3H,4-5H2,(H,14,16)(H,15,19)(H,17,18) |
InChI Key |
XRFGACMIQVNXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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